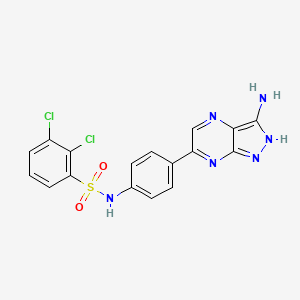![molecular formula C18H16O4 B610879 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-phenylbutan-1,4-dion CAS No. 1360540-81-3](/img/structure/B610879.png)
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-phenylbutan-1,4-dion
Übersicht
Beschreibung
Es wird hauptsächlich auf sein Potenzial zur Behandlung von androgenetischer Alopezie untersucht, einer häufigen Form von Haarausfall bei Männern und Frauen . Dalosirvat fungiert als Wnt-Signalwegaktivator, der eine entscheidende Rolle beim Zellwachstum, der Zellmigration und der Zelldifferenzierung spielt .
Herstellungsmethoden
Die Synthese von Dalosirvat umfasst mehrere Schritte, beginnend mit der Herstellung von Zwischenprodukten. Der wichtigste Syntheseweg umfasst die Bildung einer 1,4-Butandionstruktur, die dann modifiziert wird, um eine 2,3-Dihydro-1,4-Benzodioxin-6-yl-Gruppe und eine Phenylgruppe zu integrieren . Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel und Katalysatoren, um die Bildung des gewünschten Produkts zu erleichtern. Industrielle Produktionsmethoden für Dalosirvat sind nicht weit verbreitet, aber sie beinhalten wahrscheinlich die großtechnische Synthese unter ähnlichen Reaktionsbedingungen und Reinigungsverfahren, um eine hohe Reinheit und Ausbeute zu gewährleisten .
Chemische Reaktionsanalyse
Dalosirvat unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Zum Beispiel kann die Oxidation von Dalosirvat zur Bildung von Carbonsäurederivaten führen, während die Reduktion zu Alkoholderivaten führen kann .
Wissenschaftliche Forschungsanwendungen
Medizin: Dalosirvat wird in klinischen Studien auf seine Wirksamkeit und Sicherheit bei der Behandlung androgenetischer Alopezie untersucht.
Wirkmechanismus
Dalosirvat entfaltet seine Wirkung durch Aktivierung des Wnt-Signalwegs, der für das Zellwachstum, die Zellmigration und die Zelldifferenzierung entscheidend ist . Der Wnt-Signalweg umfasst eine Gruppe von Proteinen, die Signale über Zelloberflächenrezeptoren in eine Zelle weiterleiten. Die Aktivierung dieses Signalwegs durch Dalosirvat führt zur Initiation und Aufrechterhaltung der Anagenphase des Haarzyklus, was die Haarfollikelregeneration und das Haarwachstum fördert . Zu den molekularen Zielstrukturen von Dalosirvat gehören Wnt-Proteine und ihre assoziierten Rezeptoren, die eine Schlüsselrolle in der Signalkaskade spielen .
Wissenschaftliche Forschungsanwendungen
Vorbereitungsmethoden
The synthesis of dalosirvat involves several steps, starting with the preparation of intermediate compounds. The key synthetic route includes the formation of a 1,4-butanedione structure, which is then modified to incorporate a 2,3-dihydro-1,4-benzodioxin-6-yl group and a phenyl group . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods for dalosirvat are not widely documented, but they likely involve large-scale synthesis using similar reaction conditions and purification techniques to ensure high purity and yield .
Analyse Chemischer Reaktionen
Dalosirvat undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of dalosirvat can lead to the formation of carboxylic acid derivatives, while reduction can yield alcohol derivatives .
Wirkmechanismus
Dalosirvat exerts its effects by activating the Wnt signaling pathway, which is crucial for cell growth, migration, and differentiation . The Wnt pathway involves a group of proteins that pass signals into a cell through cell surface receptors. Activation of this pathway by dalosirvat leads to the initiation and maintenance of the anagen phase of the hair cycle, promoting hair follicle regeneration and hair growth . The molecular targets of dalosirvat include Wnt proteins and their associated receptors, which play a key role in the signaling cascade .
Vergleich Mit ähnlichen Verbindungen
Dalosirvat ist unter den Wnt-Signalwegaktivatoren aufgrund seiner spezifischen Struktur und seines Wirkmechanismus einzigartig. Zu ähnlichen Verbindungen gehören:
Lorecivivint: Ein Wnt-Inhibitor, der zur Behandlung von Kniearthrose eingesetzt wird.
LGK-974: Ein Wnt-Signalweg-Inhibitor, der zur Krebsbehandlung untersucht wird.
Im Vergleich zu diesen Verbindungen ist die Rolle von Dalosirvat als Wnt-Aktivator besonders wertvoll für die regenerative Medizin und Anwendungen zur Förderung des Haarwachstums .
Eigenschaften
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-phenylbutane-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O4/c19-15(13-4-2-1-3-5-13)7-8-16(20)14-6-9-17-18(12-14)22-11-10-21-17/h1-6,9,12H,7-8,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOCDRSSVFUCURK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)CCC(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1360540-81-3 | |
| Record name | Dalosirvat [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1360540813 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DALOSIRVAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QX6T87A52I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
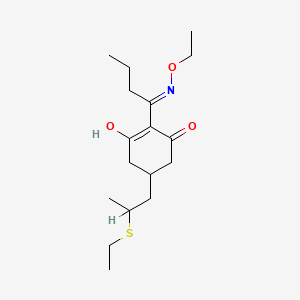

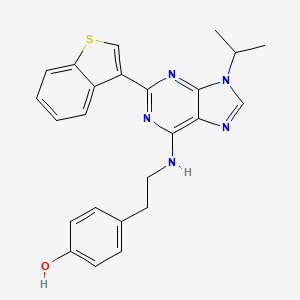
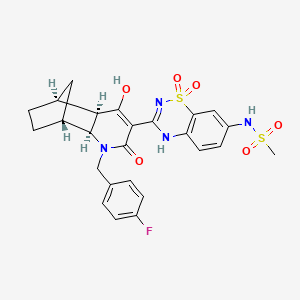
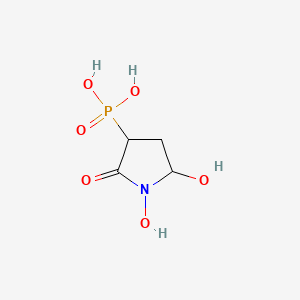
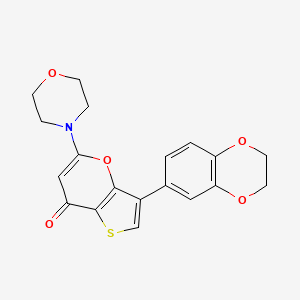
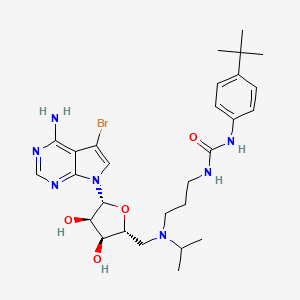
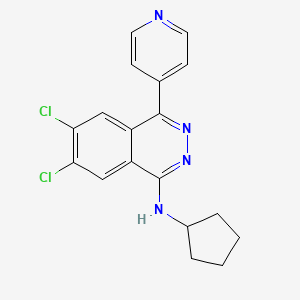
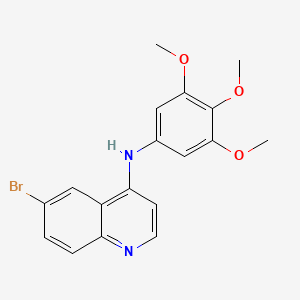
![(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-5-hydroxy-5-methylhexan-2-yl]-3,10,13-trimethyl-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B610815.png)
